molecular formula C43H64N6O11 B1677386 Modithromycin CAS No. 736992-12-4

Modithromycin

Numéro de catalogue B1677386
Numéro CAS: 736992-12-4
Poids moléculaire: 841 g/mol
Clé InChI: WLGSYOKBEDVHQB-XSKCQLPHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Modithromycin is a small molecule drug . It is a novel member of the macrolide class with a broad spectrum of activity against Gram-positive and -negative respiratory pathogens, including intracellular bacteria such as Mycoplasma pneumoniae and Chlamydia pneumoniae . It was initially developed by Enanta Pharmaceuticals, Inc .


Molecular Structure Analysis

Modithromycin has a molecular formula of C43H64N6O11 . Its average mass is 841.002 Da and its monoisotopic mass is 840.463318 Da . It has 13 defined stereocentres .


Physical And Chemical Properties Analysis

Modithromycin has a density of 1.3±0.1 g/cm3, a boiling point of 944.5±75.0 °C at 760 mmHg, and a flash point of 525.0±37.1 °C . It has 17 hydrogen bond acceptors, 2 hydrogen bond donors, and 9 freely rotating bonds . Its ACD/LogP is 3.93 .

Applications De Recherche Scientifique

Antibacterial Activity Against Respiratory Pathogens

Modithromycin, a novel 6,11-bridged bicyclolide, has shown significant in vitro antibacterial activity against various respiratory pathogens. This includes efficacy against macrolide-resistant Gram-positive cocci, which is a significant advancement in treating respiratory infections. Modithromycin exhibited lower minimum inhibitory concentrations (MICs) compared to other macrolides and ketolides, especially against strains resistant to these antibiotics (Sato et al., 2011).

Activity Against Streptococci and Haemophilus Influenzae

Further studies have demonstrated the in vitro and in vivo antibacterial activities of modithromycin against Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae. Modithromycin's effectiveness against both intracellular and extracellular forms of these pathogens highlights its potential in treating infections caused by these bacteria (Sato et al., 2011).

Efficacy Against Legionella pneumophila

Modithromycin's in vitro and in vivo efficacy against Legionella pneumophila, particularly its bactericidal activities and persistent efficacy against intracellular forms, suggests its potential as a treatment for pulmonary infections caused by this pathogen. The novel bicyclolide has shown superior performance compared to other antibiotics like telithromycin and clarithromycin in this context (Sato et al., 2011).

Pharmacodynamic Profiling in Pneumonia Model

In a pharmacodynamic study using a pneumococcal murine pneumonia model, modithromycin showed potent activity against Streptococcus pneumoniae irrespective of resistance to macrolides or penicillin. This study provides insight into the in vivo efficacy and potential therapeutic applications of modithromycin in treating pneumonia caused by resistant strains (Maglio et al., 2014).

Propriétés

IUPAC Name

N-[(1R,2R,3R,6R,8R,9R,10R,13E,16S,18R)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2,6,8,10,16,18-hexamethyl-5,7-dioxo-13-[(6-pyrazol-1-ylpyridin-3-yl)methoxyimino]-4,11,15-trioxabicyclo[8.5.4]nonadecan-17-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H64N6O11/c1-12-33-43(9,54)39-26(4)35(46-29(7)50)24(2)19-42(8,56-23-31(22-55-39)47-57-21-30-14-15-34(44-20-30)49-17-13-16-45-49)38(27(5)36(51)28(6)40(53)59-33)60-41-37(52)32(48(10)11)18-25(3)58-41/h13-17,20,24-28,32-33,37-39,41,52,54H,12,18-19,21-23H2,1-11H3/b46-35?,47-31+/t24-,25-,26+,27+,28-,32+,33-,37-,38-,39-,41+,42-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGSYOKBEDVHQB-ZIJNRMRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C2C(C(=NC(=O)C)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(OCC(=NOCC4=CN=C(C=C4)N5C=CC=N5)CO2)C)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@H]2[C@H](C(=NC(=O)C)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(OC/C(=N/OCC4=CN=C(C=C4)N5C=CC=N5)/CO2)C)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H64N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

841.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Modithromycin

CAS RN

736992-12-4
Record name Modithromycin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MODITHROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MAY4E090U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Modithromycin
Reactant of Route 2
Modithromycin
Reactant of Route 3
Reactant of Route 3
Modithromycin
Reactant of Route 4
Modithromycin
Reactant of Route 5
Modithromycin
Reactant of Route 6
Modithromycin

Citations

For This Compound
106
Citations
T Sato, K Tateda, S Kimura, M Iwata… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… modithromycin as well as telithromycin were little affected by the presence of mefA or mefE in both streptococci. Against Gram-negative pathogens, modithromycin … agent modithromycin …
Number of citations: 25 journals.asm.org
S Jacobsson, D Golparian, LT Phan… - Journal of …, 2015 - academic.oup.com
… Modithromycin has shown potent in vitro activity against a … Modithromycin was also more potent than azithromycin … activity of the novel bicyclolides modithromycin and EDP-322 against …
Number of citations: 22 academic.oup.com
T Sato, Y Kawai, H Matsuda, K Tateda… - Journal of …, 2011 - academic.oup.com
… modithromycin (EP-013420, EDP-420, S-013420) was discovered by Enanta Pharmaceuticals (Figure 1). Modithromycin … antibacterial activities of modithromycin against streptococcal …
Number of citations: 7 academic.oup.com
T Sato, K Tateda, S Kimura, Y Ishii… - Antimicrobial agents …, 2011 - Am Soc Microbiol
… In addition, modithromycin and azithromycin inhibited the … that modithromycin has longer-lasting cellular pharmacokinetic features like azithromycin. In conclusion, modithromycin, as …
Number of citations: 6 journals.asm.org
T Katsube, T Wajima, Y Yamano, Y Yano - Journal of Pharmaceutical …, 2014 - Elsevier
… ) for modithromycin, telithromycin, and clarithromycin were obtained from our previous nonclinical studies21, 22 during the drug development of modithromycin [… , 21 modithromycin, …
Number of citations: 6 www.sciencedirect.com
D Maglio, HK Sun, T Patel, MA Banevicius… - International journal of …, 2014 - Elsevier
… , the PK profile of modithromycin in neutropenic ICR mice … a single oral administration of modithromycin at doses of 3.125… 25 mg/kg or 150 mg/kg modithromycin. At 1.5, 6 and 9 h post …
Number of citations: 3 www.sciencedirect.com
S Shimizu, T Hakogi, N Umesako… - … Process Research & …, 2012 - ACS Publications
… (2) To develop modithromycin in Japan, we needed a low-cost and reliable synthetic method by which modithromycin could be prepared on a large scale. We tried to find …
Number of citations: 0 pubs.acs.org
T Katsube, T Wajima, Y Yamano, Y Yano - m.page-meeting.org
… time-kill data of modithromycin, telithromycin and clarithromycin. … activity of modithromycin in patients could be performed. … useful for predicting the bactericidal activity of modithromycin. …
Number of citations: 0 m.page-meeting.org
NH Georgopapadakou - Expert Opinion on Investigational Drugs, 2014 - Taylor & Francis
… There is no clinical information on modithromycin, and its development status is uncertain. … Hepatotoxicity has not been reported for cethromycin, solithromycin or modithromycin, but …
Number of citations: 27 www.tandfonline.com
WV Kern - Der Internist, 2015 - Springer
After some years of stagnation there have been several new successful developments in the field of antibacterial agents. Most of these new developments have been in conventional …
Number of citations: 8 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.